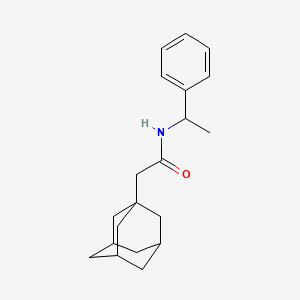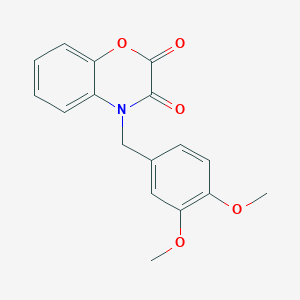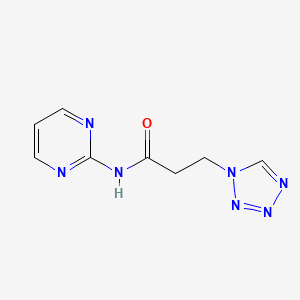
2-(1-adamantyl)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)ACETAMIDE is a compound that features both adamantane and phenylethyl groups Adamantane is a diamondoid structure known for its rigidity and stability, while the phenylethyl group is a common structural motif in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)ACETAMIDE typically involves the reaction of adamantane derivatives with phenylethylamine. One common method involves the acylation of adamantane with an acyl chloride, followed by the reaction with phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials due to its structural stability.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, while the phenylethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)AMINE: Similar structure but with an amine group instead of an amide.
2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)CARBAMATE: Contains a carbamate group instead of an amide.
2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)UREA: Features a urea group in place of the amide.
Uniqueness
2-(ADAMANTAN-1-YL)-N-(1-PHENYLETHYL)ACETAMIDE is unique due to its combination of the adamantane and phenylethyl groups, which confer both rigidity and potential for diverse chemical interactions. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H27NO |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C20H27NO/c1-14(18-5-3-2-4-6-18)21-19(22)13-20-10-15-7-16(11-20)9-17(8-15)12-20/h2-6,14-17H,7-13H2,1H3,(H,21,22) |
InChI Key |
KGSHFOMAQKHNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1Z)-N'-{[(4-methoxyphenyl)carbonyl]oxy}-2-(3,4,5-trimethoxyphenyl)ethanimidamide](/img/structure/B11062498.png)
![adamantanyl-N-{3-[(N-naphthylcarbamoyl)amino]phenyl}carboxamide](/img/structure/B11062504.png)
![4-(3,4-Dihydroxyphenyl)-1-isopropyl-5-methyl-1,2,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridine-3,6-dione](/img/structure/B11062512.png)
![2-(4-benzyl-3-oxomorpholin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11062525.png)
![1-(2-bromoethyl)-3'-methyl-5'-phenyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11062528.png)
![1-(4-Chlorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11062532.png)

![1,5-dimethyl-2-(4-{[4-(3-phenylquinoxalin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4-(propan-2-yl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11062544.png)
![N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B11062546.png)
![1-(3-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)ethanone](/img/structure/B11062551.png)
![Butyl 4-(3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11062568.png)
![4-{2-[({5-Chloro-2-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}sulfonyl)amino]ethoxy}benzoic acid](/img/structure/B11062570.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B11062582.png)
